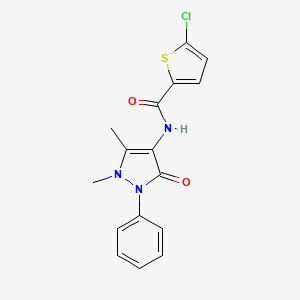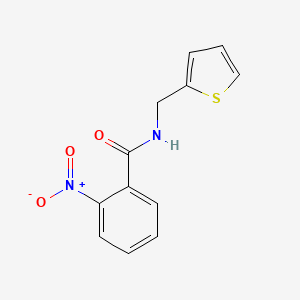![molecular formula C17H20N4OS B5865421 2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5865421.png)
2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide, also known as NAPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide involves the inhibition of various enzymes and signaling pathways involved in the regulation of cell growth, inflammation, and pain. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce pain and inflammation in various animal models, making it a potential candidate for the development of analgesic and anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide is its broad range of biological activities, which makes it a versatile compound for use in various lab experiments. However, its low solubility in water and other solvents can limit its use in certain applications, and its potential toxicity and side effects must be carefully evaluated.
Direcciones Futuras
There are several potential future directions for the study of 2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide, including the development of novel therapeutic agents for the treatment of cancer, inflammation, and pain. Further studies are also needed to elucidate the molecular mechanisms underlying its biological activities, as well as to investigate its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, this compound is a compound with significant potential for use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its broad range of biological activities, mechanism of action, and biochemical and physiological effects make it a promising candidate for the development of novel therapeutic agents. Further studies are needed to fully elucidate its potential applications and limitations, and to explore its use in other fields.
Métodos De Síntesis
2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide can be synthesized through a multistep process involving the reaction of 1-naphthylamine with carbon disulfide, followed by the reaction of the resulting compound with piperazine and acetic anhydride. The final compound is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities, making it a promising candidate for the development of novel therapeutic agents.
Propiedades
IUPAC Name |
2-[4-(naphthalen-1-ylcarbamothioyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c18-16(22)12-20-8-10-21(11-9-20)17(23)19-15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2,(H2,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJYJGVRXDOCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5865338.png)



![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)
![N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5865377.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)
![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)
![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)